

S2116: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: S2116
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An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Biological Activity of the Potent LSD1 Inhibitor **S2116**

Abstract

S2116 is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the pathogenesis of various cancers, particularly T-cell acute lymphoblastic leukemia (T-ALL). As an N-alkylated tranylcyromine (TCP) derivative, **S2116** exerts its anticancer effects by modulating histone methylation and repressing the transcription of key oncogenes, ultimately leading to apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of **S2116**. Detailed experimental protocols for the evaluation of its activity are also presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

S2116 is chemically identified as 1-((S)-3-aminopyrrolidin-1-yl)-2-(((1R,2S)-2-(2-(benzyloxy)-3,5-difluorophenyl)cyclopropyl)amino)ethan-1-one hydrochloride.[1] Its structure is

characterized by a tranylcyromine core, which is responsible for its inhibitory activity against LSD1, modified with an N-alkylation that enhances its potency and selectivity.

Table 1: Chemical and Physicochemical Properties of **S2116**

Property	Value	Reference
IUPAC Name	1-((S)-3-aminopyrrolidin-1-yl)-2-(((1R,2S)-2-(2-(benzyloxy)-3,5-difluorophenyl)cyclopropyl)amino)ethan-1-one hydrochloride	[1]
Synonyms	S-2116, S 2116	[1]
CAS Number	2262489-89-2	[1]
Chemical Formula	C ₂₂ H ₂₆ ClF ₂ N ₃ O ₂	[1]
Molecular Weight	437.92 g/mol	[1]
Appearance	Solid	[1]
Purity	>98% (commonly available for research)	
Solubility	Soluble in DMSO	[1]
Storage	Store at -20°C for short-term, -80°C for long-term	

Note: Specific quantitative data for melting point, boiling point, and pKa are not readily available in the public domain. These properties would need to be determined experimentally.

Pharmacological Properties and Mechanism of Action

S2116 is a potent inhibitor of LSD1, a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9

(H3K9).[2] By inhibiting LSD1, **S2116** leads to an increase in H3K9 methylation.[2][3] This epigenetic modification is associated with the repression of gene transcription.

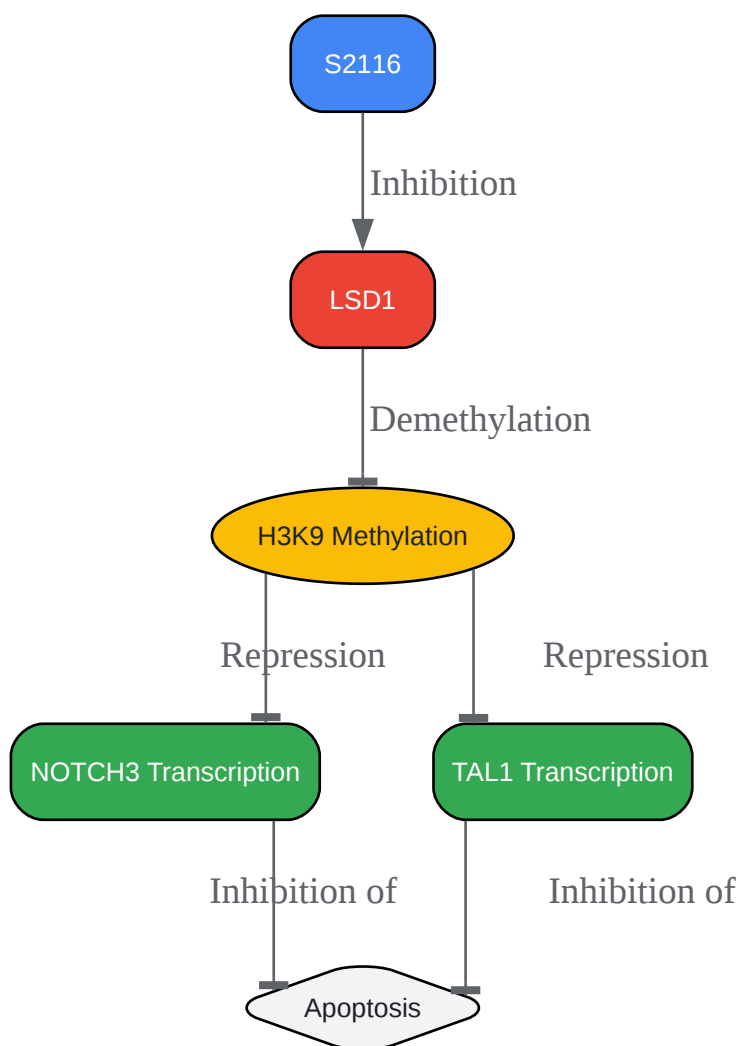
In the context of T-ALL, **S2116** has been shown to repress the transcription of the oncogenes NOTCH3 and TAL1.[2][3] The NOTCH signaling pathway is a critical driver of T-ALL, and its inhibition is a key therapeutic strategy. TAL1 is another essential transcription factor for the development and maintenance of T-ALL. The downregulation of these key oncogenes by **S2116** induces apoptosis in T-ALL cells, including those resistant to conventional therapies.[2][3]

Table 2: Pharmacological Properties of **S2116**

Property	Value	Cell Line	Reference
Target	Lysine-Specific Demethylase 1 (LSD1)	-	[2][3]
Mechanism of Action	Increases H3K9 methylation; Represses transcription of NOTCH3 and TAL1; Induces apoptosis	T-ALL cells	[2][3]
IC ₅₀	1.1 μM	CEM	[2][3]
IC ₅₀	6.8 μM	MOLT4	[2][3]

Signaling Pathway

The mechanism of action of **S2116** involves the inhibition of LSD1, which in turn affects the downstream signaling of NOTCH3 and TAL1, leading to apoptosis.



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Caption: **S2116** inhibits LSD1, leading to increased H3K9 methylation and subsequent repression of NOTCH3 and TAL1 transcription, ultimately inducing apoptosis in T-ALL cells.

Experimental Protocols

LSD1 Inhibitor Activity Assay (Horseradish Peroxidase-Coupled Assay)

This assay measures the hydrogen peroxide (H_2O_2) produced during the LSD1-mediated demethylation of a histone H3 peptide substrate. The H_2O_2 is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.

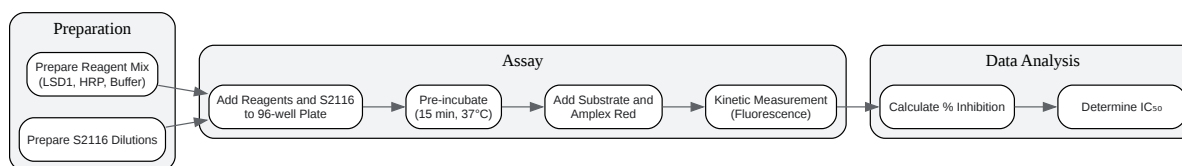
Materials:

- Human recombinant LSD1 enzyme
- Dimethylated H3K4 peptide substrate
- Horseradish Peroxidase (HRP)
- Amplex® Red reagent (or other suitable chromogenic/fluorogenic HRP substrate)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- **S2116** (or other test inhibitors) dissolved in DMSO
- 96-well microplate (black, clear bottom for fluorescence)
- Microplate reader

Procedure:

- Prepare serial dilutions of **S2116** in assay buffer. The final DMSO concentration should be kept below 1%.
- In a 96-well plate, add the following to each well:
 - Assay Buffer
 - LSD1 enzyme solution
 - HRP solution
 - **S2116** solution (or DMSO for control)
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding the dimethylated H3K4 peptide substrate and Amplex® Red reagent to each well.

- Immediately measure the fluorescence (or absorbance) at the appropriate wavelength (e.g., excitation ~530-540 nm, emission ~585-595 nm for Amplex® Red) in kinetic mode for 30-60 minutes at 37°C.
- The rate of increase in fluorescence is proportional to the LSD1 activity. Calculate the percentage of inhibition for each concentration of **S2116** relative to the DMSO control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the **S2116** concentration and fitting the data to a dose-response curve.



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Caption: Workflow for the horseradish peroxidase-coupled LSD1 inhibitor activity assay.

Cell Viability Assay (MTT Assay)

This assay determines the effect of **S2116** on the viability of T-ALL cells. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.

Materials:

- T-ALL cell lines (e.g., CEM, MOLT4)
- RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
- **S2116** dissolved in DMSO

- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well cell culture plate
- Microplate reader

Procedure:

- Seed T-ALL cells into a 96-well plate at a density of 5×10^4 cells/well in 100 μ L of culture medium.
- Incubate the cells at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
- Treat the cells with various concentrations of **S2116** (e.g., 0.1 to 100 μ M) for 48 or 72 hours. Include a DMSO vehicle control.
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment group relative to the DMSO control.
- Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the **S2116** concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent

dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

- T-ALL cells treated with **S2116** as described in the cell viability assay.
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Harvest the treated and control cells by centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to each tube.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.

Conclusion

S2116 is a promising LSD1 inhibitor with potent activity against T-ALL cells. Its mechanism of action, involving the epigenetic regulation of key oncogenes, highlights the therapeutic potential of targeting LSD1 in cancer. The experimental protocols provided in this guide offer a framework for the further investigation of **S2116** and other LSD1 inhibitors, which will be crucial

for their development as effective anticancer agents. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of **S2116** in preclinical models to support its potential translation to the clinic.

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